Mepindolol sulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mepindolol sulfate involves several steps. The initial step includes the reaction of 4-hydroxy-2-methylindole with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with isopropylamine to produce mepindolol . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs .
Chemical Reactions Analysis
Types of Reactions: Mepindolol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Mepindolol sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of beta-blockers and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in treating cardiovascular diseases and glaucoma.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Mepindolol sulfate exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart’s workload and lowers blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Pindolol: A closely related compound with similar beta-blocking properties.
Propranolol: Another non-selective beta-blocker used for similar therapeutic purposes.
Atenolol: A selective beta-1 blocker with a different receptor affinity profile.
Uniqueness: Mepindolol sulfate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its non-selective nature allows it to target multiple beta-adrenergic receptors, making it versatile in treating various cardiovascular conditions .
Properties
CAS No. |
56396-94-2 |
---|---|
Molecular Formula |
C30H46N4O8S |
Molecular Weight |
622.8 g/mol |
IUPAC Name |
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;sulfuric acid |
InChI |
InChI=1S/2C15H22N2O2.H2O4S/c2*1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14;1-5(2,3)4/h2*4-7,10,12,16-18H,8-9H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
PNYFXKOIFMZVQC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O.CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O.OS(=O)(=O)O |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O.CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O.OS(=O)(=O)O |
Key on ui other cas no. |
56396-94-2 |
Pictograms |
Acute Toxic |
Related CAS |
23694-81-7 (Parent) |
Synonyms |
1-(isopropylamino)-3-(2-methylindol-4-yloxy)-2-propanol sulfate bis(4-(2-hydroxy-3-isopropylaminopropoxy)-2-methylindol) sulfate Corindolan LF 17-895 mepindolol mepindolol sulfate (2:1) SH E 222 |
Origin of Product |
United States |
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